molecular formula C21H27N3O5S B2642089 N-(3,4-dimethoxyphenethyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 1040665-72-2

N-(3,4-dimethoxyphenethyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No. B2642089
CAS RN: 1040665-72-2
M. Wt: 433.52
InChI Key: DYZLXQDGBXXAAL-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazole ring, the tetrahydrothiophene group, and the carboxamide group. These groups could potentially undergo a variety of chemical reactions, including nucleophilic substitutions, eliminations, and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxamide group could potentially make the compound polar, which would influence its solubility in different solvents .

Scientific Research Applications

Crystal Structure Analysis

The compound 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, a related compound, was synthesized and its crystal structure was analyzed using X-ray diffraction. This study provides insights into the structural properties of similar compounds, which can be crucial for understanding their chemical behavior and potential applications in various scientific fields (Prabhuswamy et al., 2016).

Molecular Interaction Studies

Research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716), a structurally similar compound, explored its molecular interactions with the CB1 cannabinoid receptor. This study offers valuable insights into the binding mechanisms of similar pyrazole derivatives, which could be relevant for drug design and development (Shim et al., 2002).

Anticancer Research

A series of analogues, including 3-substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno(1,2-c)pyrazole-2-carboxamide, were synthesized and tested for anticancer activity. This research provides a basis for understanding how similar pyrazole derivatives might be used in cancer treatment, with specific compounds showing high activity against certain cancer cell lines (Ahsan, 2012).

Antibacterial Agents

The synthesis and evaluation of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as antibacterial agents were studied. Some compounds in this series displayed promising activity against bacteria like Staphylococcus aureus and Bacillus subtilis, suggesting potential applications of similar compounds in antibacterial therapies (Palkar et al., 2017).

Neuroprotection and Anticonvulsant Activities

A series of 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide/carbothioamide analogues were synthesized and evaluated for their anticonvulsant and neuroprotective activities. Some of these compounds showed significant activity in seizure models, highlighting the potential of similar pyrazole derivatives in treating neurological disorders (Ahsan et al., 2013).

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, and its potential biological activity. This could involve both experimental studies and computational modeling .

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S/c1-28-18-7-6-14(12-19(18)29-2)8-10-22-21(25)20-16-4-3-5-17(16)23-24(20)15-9-11-30(26,27)13-15/h6-7,12,15H,3-5,8-11,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZLXQDGBXXAAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenethyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

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